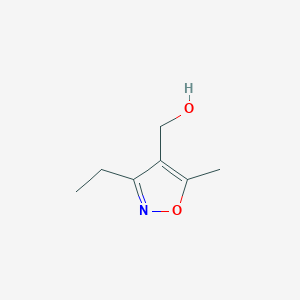
(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol, also known as EMO, is a type of synthetic organic compound. It is a highly versatile compound that has a wide range of applications in the field of organic chemistry. EMO is used as a building block for the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of polymers, catalysts, and other materials. In addition, EMO has been used in the production of certain pharmaceuticals and other compounds for medical applications.
作用機序
The mechanism of action of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol is still not fully understood. However, it is believed that this compound acts as a catalyst in the condensation reaction of ethyl acetate and formaldehyde. The reaction is believed to proceed in two steps. In the first step, ethyl acetate is converted into ethyl alcohol and formaldehyde. In the second step, the ethyl alcohol and formaldehyde are condensed to form this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it is believed that this compound may act as a catalyst in the condensation reaction of ethyl acetate and formaldehyde. In addition, this compound may act as an antioxidant, as it is known to reduce the formation of free radicals.
実験室実験の利点と制限
The main advantage of using (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol in laboratory experiments is its high efficiency and yield. The reaction is highly efficient and produces a high yield of this compound. In addition, this compound is a highly versatile compound and can be used in the synthesis of various organic compounds. However, the mechanism of action of this compound is still not fully understood, and further research is needed to understand the biochemical and physiological effects of this compound.
将来の方向性
Future research should focus on understanding the mechanism of action of (3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol and its biochemical and physiological effects. In addition, further research should be conducted to explore the potential applications of this compound in the synthesis of various organic compounds. Additionally, research should be conducted to explore the potential of this compound as an antioxidant and to assess its potential toxicity. Finally, research should be conducted to develop new and improved methods for the synthesis of this compound.
合成法
(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol is synthesized by the condensation reaction of ethyl acetate and formaldehyde. The reaction is catalyzed by a base, such as potassium hydroxide. The reaction proceeds in two steps. In the first step, ethyl acetate is converted into ethyl alcohol and formaldehyde. In the second step, the ethyl alcohol and formaldehyde are condensed to form this compound. This reaction is highly efficient and produces a high yield of this compound.
科学的研究の応用
(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol has been widely used in scientific research. It is used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, catalysts, and other materials. In addition, this compound has been used in the production of certain pharmaceuticals and other compounds for medical applications.
特性
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7-6(4-9)5(2)10-8-7/h9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRNETLYKHDQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-6-azabicyclo[3.1.0]hexane](/img/structure/B6612439.png)


![4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans](/img/structure/B6612449.png)






![2-[(2,6-Dimethyl-4-morpholinyl)methyl]benzonitrile](/img/structure/B6612489.png)
![Benzenesulfonamide, N-[4-(aminosulfonyl)phenyl]-2,5-dichloro-](/img/structure/B6612496.png)
